7-Bromo-1-chloro-1,2,3,4-tetrahydronaphthalene
Overview
Description
7-Bromo-1-chloro-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C10H10BrCl It is a derivative of tetrahydronaphthalene, featuring both bromine and chlorine substituents on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-chloro-1,2,3,4-tetrahydronaphthalene typically involves the halogenation of tetrahydronaphthalene. One common method is the bromination of 1-chloro-1,2,3,4-tetrahydronaphthalene using bromine or a bromine source such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-chloro-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthalene derivatives with higher oxidation states.
Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms, resulting in the formation of tetrahydronaphthalene.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of substituted tetrahydronaphthalene derivatives.
Oxidation: Formation of naphthoquinones or other oxidized naphthalene derivatives.
Reduction: Formation of tetrahydronaphthalene or partially reduced intermediates.
Scientific Research Applications
7-Bromo-1-chloro-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Bromo-1-chloro-1,2,3,4-tetrahydronaphthalene depends on its interaction with molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to biological molecules. For example, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism varies depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-chloronaphthalene: Similar structure but lacks the tetrahydro configuration.
7-Bromo-1,2,3,4-tetrahydronaphthalene: Similar but without the chlorine substituent.
1-Chloro-2-bromonaphthalene: Similar but with different substitution pattern.
Uniqueness
7-Bromo-1-chloro-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both bromine and chlorine atoms on the tetrahydronaphthalene ring. This dual halogenation provides distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
7-bromo-1-chloro-1,2,3,4-tetrahydronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrCl/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOHCTZKTRUGSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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